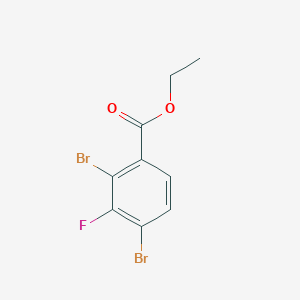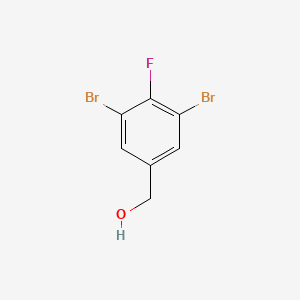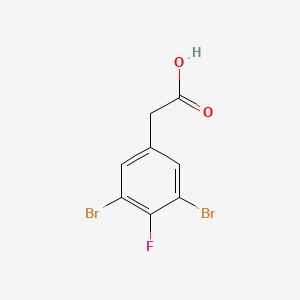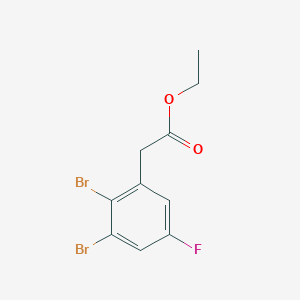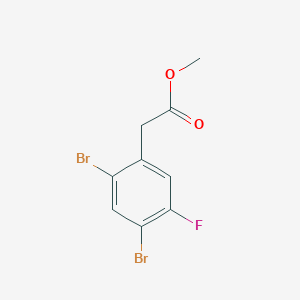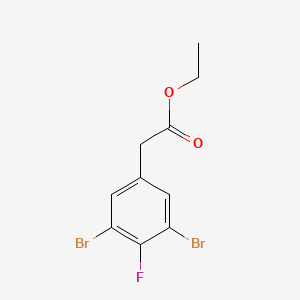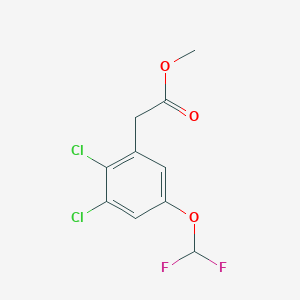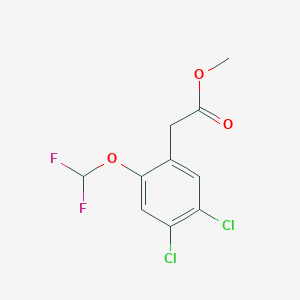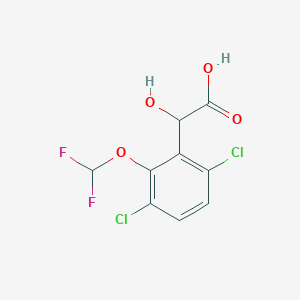
3,6-Dichloro-2-(difluoromethoxy)mandelic acid
Übersicht
Beschreibung
3,6-Dichloro-2-(difluoromethoxy)mandelic acid, also known as DFMMA, is an organic compound with a unique structure. It is a derivative of mandelic acid, an aromatic carboxylic acid, and is composed of a benzene ring with two chlorine substituents and two fluoro-methoxy groups. DFMMA has been studied for its potential applications in scientific research, such as its use as a biochemical reagent and its ability to modulate biological processes. In
Wissenschaftliche Forschungsanwendungen
3,6-Dichloro-2-(difluoromethoxy)mandelic acid has been used as a biochemical reagent in various scientific research applications. It has been used to study the effects of DNA damage and repair, to study the regulation of gene expression, and to study the effects of oxidative stress. It has also been used to study the effects of drug metabolism and to study the effects of protein-protein interactions.
Wirkmechanismus
The mechanism of action of 3,6-Dichloro-2-(difluoromethoxy)mandelic acid is not yet fully understood. However, it is believed that 3,6-Dichloro-2-(difluoromethoxy)mandelic acid interacts with DNA, proteins, and other biomolecules, leading to the modulation of their activities. It is also thought that 3,6-Dichloro-2-(difluoromethoxy)mandelic acid can act as an inhibitor of certain enzymes, and that it can bind to certain receptors, leading to changes in the activity of those receptors.
Biochemical and Physiological Effects
3,6-Dichloro-2-(difluoromethoxy)mandelic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,6-Dichloro-2-(difluoromethoxy)mandelic acid can modulate the expression of certain genes and proteins, as well as the activity of certain enzymes. It has also been shown to have antioxidant and anti-inflammatory effects. In vivo studies have demonstrated that 3,6-Dichloro-2-(difluoromethoxy)mandelic acid can modulate the expression of certain genes and proteins, as well as the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
3,6-Dichloro-2-(difluoromethoxy)mandelic acid has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it is relatively inexpensive, and it can be used in a wide variety of experiments. However, there are some limitations to using 3,6-Dichloro-2-(difluoromethoxy)mandelic acid in lab experiments. It is not water soluble, and it can be difficult to dissolve in aqueous solutions. Additionally, it is not very soluble in organic solvents, and it can be difficult to dissolve in organic solvents.
Zukünftige Richtungen
The potential applications of 3,6-Dichloro-2-(difluoromethoxy)mandelic acid are vast, and there are many potential future directions for research. One potential direction is to study the effects of 3,6-Dichloro-2-(difluoromethoxy)mandelic acid on other biomolecules, such as proteins and lipids. Additionally, it would be interesting to study the effects of 3,6-Dichloro-2-(difluoromethoxy)mandelic acid on various diseases, such as cancer and neurological diseases. Another potential direction is to investigate the effects of 3,6-Dichloro-2-(difluoromethoxy)mandelic acid on drug metabolism, as well as the effects of 3,6-Dichloro-2-(difluoromethoxy)mandelic acid on drug delivery. Finally, it would be interesting to investigate the potential applications of 3,6-Dichloro-2-(difluoromethoxy)mandelic acid in the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
2-[3,6-dichloro-2-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-3-1-2-4(11)7(17-9(12)13)5(3)6(14)8(15)16/h1-2,6,9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIXFIWCVXMHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(C(=O)O)O)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-2-(difluoromethoxy)mandelic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



